Isopsoralenoside

Biotransformation Metabolism Gut Microbiota

Researchers studying gut-flora-mediated prodrug activation need standards distinct from aglycone metabolites. Isopsoralenoside (CAS 905954-18-9) is the definitive benzofuran glycoside reference-specifically biotransformed by intestinal microflora to isopsoralen, not psoralen. This metabolic specificity precludes interchangeability with psoralenoside. • ≥98% purity (HPLC); essential for P. corylifolia extract standardization and batch-to-batch reproducibility. • Enables precise discrimination of glycoside vs. aglycone effects in estrogen receptor and osteoblast proliferation assays. • Supplied with batch-specific Certificate of Analysis; standard B2B global shipping available.

Molecular Formula C17H18O9
Molecular Weight 366.3 g/mol
Cat. No. B1249187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopsoralenoside
Synonymsisopsoralenoside
Molecular FormulaC17H18O9
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CO2)C(=C1C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C17H18O9/c18-7-11-13(21)14(22)15(23)17(25-11)26-16-8(2-4-12(19)20)1-3-10-9(16)5-6-24-10/h1-6,11,13-15,17-18,21-23H,7H2,(H,19,20)/b4-2-/t11-,13-,14+,15-,17+/m1/s1
InChIKeyCAMYXILYLXYDFE-MIVOEOINSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopsoralenoside Chemical Profile


Isopsoralenoside (CAS: 905954-18-9) is a benzofuran glycoside naturally occurring in the fruits of *Psoralea corylifolia* L. [1]. Its molecular formula is C₁₇H₁₈O₉ with a molecular weight of 366.32 g/mol [2]. Structurally, it is a glycosylated precursor to the furocoumarin isopsoralen, to which it undergoes rapid biotransformation by intestinal microflora via de-glucosylation [3]. This metabolic liability is its defining pharmacological characteristic, distinguishing it from its aglycone counterpart and from the structurally related glycoside psoralenoside [4].

Isopsoralenoside Non-Substitutability


Procurement decisions must account for the fact that isopsoralenoside is not functionally equivalent to its structural analogs. While psoralenoside, psoralen, and isopsoralen share a common botanical origin and overlapping bioactivity profiles [1], their in vivo fates diverge significantly. Isopsoralenoside is specifically metabolized by the intestinal flora into isopsoralen, whereas psoralenoside yields psoralen [2]. This metabolic specificity dictates that the observed biological outcome—whether in estrogenic assays, osteoblast proliferation studies, or hepatotoxicity evaluations—is a function of the parent glycoside's biotransformation pathway and the subsequent pharmacokinetics of its distinct aglycone metabolite [3]. The evidence below quantifies these critical differences that preclude simple interchangeability.

Isopsoralenoside Comparative Evidence


Biotransformation to Isopsoralen

In a direct comparative in vitro study using human intestinal bacteria flora, the biotransformation pathway of isopsoralenoside is distinct from that of its isomer psoralenoside. Isopsoralenoside (IPO) is metabolized to isopsoralen (IP) and a minor amount of 5,6-furano-hydrocoumaric acid, whereas psoralenoside (PO) is metabolized to psoralen (P) and 6,7-furano-hydrocoumaric acid [1]. This specificity demonstrates that the two glycosides are not interchangeable prodrugs.

Biotransformation Metabolism Gut Microbiota

Low Systemic Bioavailability

Following a single oral dose of *Psoraleae Fructus* extract in rats, the systemic exposure of isopsoralenoside (IPO) and psoralenoside (PO) is similarly low when compared to their aglycone metabolites. The AUC₍₀₋∞₎ for IPO and PO are within the same range (7,360-45,501 ng·h/mL) after 7 days, which is significantly lower than the exposure of psoralen and isopsoralen [1]. This confirms that both glycosides serve primarily as metabolic precursors.

Pharmacokinetics AUC Bioavailability

Content Variation with Processing

The content of isopsoralenoside in *Psoralea corylifolia* is not fixed but varies with processing methods. In a comparative study of processed products, the content of isopsoralenoside and psoralenoside in water extracts decreased after processing, while the lipophilic aglycones (psoralen, isopsoralen) increased in ethanol precipitates [1]. This inverse relationship means that the choice of raw material and extraction protocol directly dictates the isopsoralenoside yield.

Quality Control Phytochemistry Content Determination

Total Synthesis Feasibility

While often isolated from natural sources, isopsoralenoside is accessible via a validated total synthesis route. The first reported total synthesis achieved a 17% overall yield over 7 steps, employing glycosylation and UV-light-promoted irradiation as key transformations [1]. This chemical route provides a defined, reproducible source of the compound.

Total Synthesis Chemical Production Yield

Isopsoralenoside Application Scenarios


Gut Microbiota Prodrug Conversion

Given its specific biotransformation to isopsoralen by human intestinal bacteria [1], isopsoralenoside is the appropriate compound for studies focused on the role of gut flora in activating benzofuran glycosides. It is not interchangeable with psoralenoside, which yields a different aglycone metabolite.

Glycoside Control for Bioassays

While both the glycoside and its aglycone exhibit estrogen-like and osteoblast-proliferation-accelerating activities, the glycoside itself has distinct physicochemical properties [2]. In experimental designs requiring a negative control for aglycone-specific effects or to study the impact of glycosylation on cellular uptake, pure isopsoralenoside is essential.

Quality Control of Psoraleae Fructus

As a major, naturally occurring benzofuran glycoside whose content fluctuates dramatically with processing [3], isopsoralenoside serves as a critical reference standard for quantifying the chemical consistency of *P. corylifolia* extracts and ensuring batch-to-batch reproducibility in manufacturing.

Prodrug Bioavailability Studies

The low systemic exposure of isopsoralenoside after oral administration [4] makes it a useful tool for investigating the pharmacokinetics of glycosylated prodrugs and for comparing the disposition of a compound to its aglycone when administered as part of a complex botanical matrix.

Technical Documentation Hub

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